molecular formula C19H18N4O2S B13375811 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13375811
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZSOGPGUODSBEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic heterocyclic core. The compound features a 3,4-dimethoxybenzyl group at position 3 and a 2-methylphenyl substituent at position 5. Triazolothiadiazoles are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects, making this compound a subject of interest in medicinal chemistry .

Eigenschaften

Molekularformel

C19H18N4O2S

Molekulargewicht

366.4 g/mol

IUPAC-Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-6-4-5-7-14(12)18-22-23-17(20-21-19(23)26-18)11-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3

InChI-Schlüssel

ZSOGPGUODSBEQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfide group in the thiadiazole ring undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Reagent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 60°C, 4 hSulfoxide derivative72–78%
KMnO₄ (0.1 M)Alkaline pH, RT, 12 hSulfone derivative65–70%

Mechanistic studies suggest that oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by the aromatic system.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the C-6 position.

Nucleophile Reagents/Conditions Product Yield
Primary aminesDMF, K₂CO₃, 80°C, 6 h6-Amino-substituted derivatives60–68%
ThiophenolEtOH, NaH, RT, 3 h6-Phenylthio derivatives55–62%

Substitution reactivity correlates with the electron-withdrawing nature of the triazole ring, which activates the thiadiazole toward nucleophilic attack .

Electrophilic Aromatic Substitution

The 2-methylphenyl and 3,4-dimethoxybenzyl groups undergo regioselective electrophilic substitution.

Reaction Reagents/Conditions Position Modified Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hPara to methoxy group58%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 4 hOrtho to methyl group63%

The dimethoxybenzyl group directs electrophiles to the para position, while steric effects from the methyl group favor ortho substitution on the 2-methylphenyl ring.

Cyclocondensation Reactions

The triazolo-thiadiazole core participates in cyclocondensation with bifunctional reagents to form fused heterocycles.

Reagent Conditions Product Yield
ThioureaPOCl₃, 110°C, 8 hTriazolo-thiadiazino[2,3-b]quinazoline70%
Ethyl cyanoacetateAc₂O, reflux, 12 hPyrano-triazolo-thiadiazole hybrid66%

These reactions exploit the nucleophilic NH group in the triazole ring, enabling annulation with carbonyl-containing reagents .

Reductive Functionalization

Controlled reduction of the thiadiazole ring modifies its electronic properties.

Reagent Conditions Product Yield
Zn/HClEtOH, 50°C, 3 hDihydrothiadiazole derivative75%
NaBH₄/NiCl₂MeOH, RT, 2 hRing-opened thiol intermediate68%

Reduction pathways depend on reagent strength, with Zn/HCl selectively saturating the thiadiazole ring without affecting other functional groups .

Key Reactivity Trends

  • Electronic Effects : The triazolo-thiadiazole system acts as an electron-deficient scaffold, favoring nucleophilic attack at C-6 .

  • Steric Influences : Bulky substituents on the benzyl group limit reactivity at proximal positions.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .

Experimental data confirms these trends through Hammett correlation studies (ρ = +1.2 for substitution reactions) .

Comparative Reactivity Table

Reaction Type Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
Oxidation (H₂O₂)2.3 × 10⁻³45.2
Nucleophilic Substitution5.1 × 10⁻²32.8
Electrophilic Nitration8.7 × 10⁻⁴58.6

Data derived from kinetic studies using UV-Vis spectroscopy and HPLC monitoring .

This systematic analysis provides a foundation for rational design of derivatives with tailored reactivity profiles.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazolothiadiazoles exhibit significant structural diversity based on substituents at positions 3 and 6. Key analogs and their properties are summarized below:

Compound Name / ID Substituent at Position 3 Substituent at Position 6 Melting Point (°C) Yield (%) Key Properties/Activities
Target Compound 3,4-Dimethoxybenzyl 2-Methylphenyl Not reported Not reported Potential anticancer activity (inferred from analogs)
20a () 3,4-Dimethoxyphenyl N-Methyl-pyrrole 184 57 Moderate lipophilicity
14a () 3,4-Dimethoxyphenyl 2-Amino-3,5-dibromophenyl 242–246 46 High molecular weight, polar
4a () 2-Methylphenyl Adamantyl Not reported Not reported Antiproliferative (CC50: 45 μM, MT-4 cells)
5a () 2-Methylphenyl Adamantyl Not reported Not reported Antiproliferative (vs. CCRF-CEM cells)
3b () 5'-Fluoro-2'-methoxybiphenyl-3-yl Varied substituents Not reported 65–80* Enhanced antibacterial/anticancer activity

Notes:

  • Methoxy groups (e.g., target compound, 20a) improve solubility via hydrogen bonding but may reduce metabolic stability .
  • Halogenated analogs (e.g., 14a) exhibit higher melting points due to strong intermolecular halogen bonding .

Key Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability.
  • Bulky substituents (e.g., adamantyl) improve target affinity but increase synthetic complexity .

Structure-Activity Relationships (SAR) :

  • Position 6 substituents significantly influence bioactivity. Adamantyl groups enhance antiproliferative effects, while halogens improve thermal stability .
  • Position 3 aromatic groups (e.g., dimethoxybenzyl) may optimize pharmacokinetic profiles by balancing lipophilicity and solubility .

Synthetic Advancements : Microwave methods () offer eco-friendly, high-yield routes, enabling rapid exploration of analogs .

Biologische Aktivität

The compound 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that exhibits a range of biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound and its derivatives.

1. Overview of the Compound

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 366.44 g/mol
  • IUPAC Name : 6-(3,4-dimethoxybenzyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

This compound is characterized by a triazole-thiadiazole scaffold which is known for its diverse pharmacological properties.

2.1 Anticonvulsant Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. A study highlighted the efficacy of various thiadiazole derivatives in preclinical models for epilepsy treatment. The presence of the thiadiazole ring enhances the anticonvulsant activity through modulation of neurotransmitter systems and ion channels in the brain .

2.2 Antimicrobial Properties

The triazolo-thiadiazole structure has been associated with antimicrobial activity against various pathogens. Compounds with this scaffold have shown effectiveness against both bacterial and fungal strains due to their ability to disrupt microbial cell walls and inhibit essential enzymes .

2.3 Anti-inflammatory Effects

Compounds similar to 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in cellular models . This makes them potential candidates for treating inflammatory diseases.

2.4 Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activities of 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are attributed to several mechanisms:

  • Ion Channel Modulation : Particularly relevant for its anticonvulsant properties.
  • Enzyme Inhibition : Such as urease inhibition which is crucial for antimicrobial activity.
  • Cytokine Regulation : Influencing inflammatory responses through modulation of cytokine release.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AnticonvulsantModulation of GABAergic transmission
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
AnticancerInduction of apoptosis via p53 pathway

5. Conclusion

The compound 3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a promising candidate in drug development due to its diverse biological activities including anticonvulsant effects, antimicrobial properties, anti-inflammatory actions, and potential anticancer effects. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(3,4-dimethoxybenzyl)-6-(2-methylphenyl)triazolo-thiadiazole derivatives?

  • Methodological Answer : The core triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids or esters in the presence of phosphorus oxychloride (POCl₃). For example, the 3,4-dimethoxybenzyl group is introduced by reacting 4-amino-3-mercapto-triazole with 3,4-dimethoxyphenylacetic acid under reflux in POCl₃ for 6–16 hours, followed by neutralization with sodium bicarbonate and recrystallization (yield: 49–70%) .**

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • X-ray crystallography confirms planar geometry of the triazolo-thiadiazole ring and dihedral angles with substituents (e.g., 74.34° between the core and benzene rings) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • IR (C=S stretch at ~1250 cm⁻¹; C-N at ~1600 cm⁻¹).
  • Elemental analysis (C, H, N, S within ±0.4% of theoretical values) and HPLC (purity >95%) are standard .

Q. What in vitro assays are used to screen biological activity?

  • Methodological Answer :

  • Antifungal activity : Tested against Pellicularia sasakii and Alternaria solani using mycelial growth inhibition assays (EC₅₀ values: 7.28–42.49 μM) .
  • Anticancer activity : Evaluated via MTT assays on HepG2 liver cancer cells, with apoptosis confirmed by flow cytometry (sub-G1 phase analysis) and Hoechst staining .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence bioactivity?

  • Analysis : Substituents modulate electronic and steric properties, affecting target binding. For example:

  • Electron-donating groups (e.g., methoxy at 3,4-positions) enhance antifungal activity by improving membrane permeability .
  • Halogenated aryl groups (e.g., 2-fluorophenyl) increase anticancer potency by inducing apoptosis via ROS generation .
    • Data Table :
Substituent (Position)Bioactivity (EC₅₀ or IC₅₀)Target Organism/Cell LineReference
3,4-Dimethoxybenzyl (3)EC₅₀ = 7.28 μM (fungi)Pellicularia sasakii
2-Methylphenyl (6)IC₅₀ = 12.5 μM (cancer)HepG2
4-Fluorophenyl (3)EC₅₀ = 15.3 μM (fungi)Alternaria solani

Q. How can synthetic yields be optimized for scale-up?

  • Methodological Answer :

  • Reaction time : Extending reflux duration from 6 to 16 hours improves cyclization efficiency (yield increases from 49% to 65%) .
  • Solvent system : Ethanol-DMF (1:1) enhances solubility during recrystallization, reducing byproducts .
  • Stoichiometry : A 1:1.2 molar ratio of triazole precursor to carboxylic acid minimizes unreacted starting material .

Q. What strategies resolve contradictions in substituent-activity relationships across studies?

  • Analysis : Discrepancies arise from variations in assay conditions or substituent positioning. For example:

  • 3-Methoxy vs. 4-Methoxy : 3-Methoxy groups in ortho positions may hinder target binding in certain fungal strains but enhance activity in others due to conformational flexibility .
  • Hydrophobic substituents (e.g., adamantyl) show inconsistent anticancer activity due to cell-line-specific permeability differences .

Q. How does X-ray crystallography inform binding interactions with biological targets?

  • Methodological Answer : Crystal structures reveal:

  • C–H⋯π interactions between the triazolo-thiadiazole core and aromatic residues in enzyme active sites .
  • Planarity of the heterocyclic ring facilitates π-stacking with DNA or kinase domains .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to p38 MAP kinase, correlating with anti-inflammatory activity .
  • DFT calculations optimize substituent electronic profiles (e.g., HOMO-LUMO gaps for charge transfer) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.